Ethyl 4-amino-2-methoxybenzoate, with the chemical formula , is an organic compound that belongs to the class of benzoates. It is characterized by the presence of an amino group and a methoxy group attached to a benzoate structure. This compound is also known by its other names, including ethyl 4-amino-o-anisate and ethyl 4-amino-2-methoxybenzoic acid ester. Ethyl 4-amino-2-methoxybenzoate has garnered attention for its potential applications in pharmaceuticals and as an intermediate in organic synthesis.
The synthesis of ethyl 4-amino-2-methoxybenzoate can be achieved through several methodologies. One common approach involves the methylation of 4-amino-2-methoxybenzoic acid followed by esterification with ethanol.
The reaction conditions typically involve refluxing the reactants for several hours to ensure complete conversion. The purity of the final product can be enhanced through recrystallization from suitable solvents.
Ethyl 4-amino-2-methoxybenzoate features a benzoate core with specific substituents:
The molecular weight of ethyl 4-amino-2-methoxybenzoate is approximately 197.22 g/mol. The compound has a melting point around 60 °C and exhibits solubility in organic solvents such as ethanol and ether .
Ethyl 4-amino-2-methoxybenzoate can participate in various chemical reactions, including:
The reaction mechanisms typically involve standard nucleophilic attack on electrophilic centers, with subsequent rearrangements or eliminations depending on the nature of the reactants involved.
The mechanism of action for ethyl 4-amino-2-methoxybenzoate primarily relates to its role as a pharmaceutical intermediate or active ingredient. Its amino and methoxy groups allow it to interact with biological targets, potentially influencing neurotransmitter systems or exhibiting anti-inflammatory properties.
Research indicates that compounds with similar structures may modulate serotoninergic or dopaminergic pathways, suggesting potential therapeutic applications in neuropharmacology .
Relevant data indicate that ethyl 4-amino-2-methoxybenzoate demonstrates moderate stability and reactivity consistent with similar benzoate esters .
Ethyl 4-amino-2-methoxybenzoate finds diverse applications in scientific research:
Conventional esterification of 4-amino-2-methoxybenzoic acid (mp 149-153°C [6]) employs carbodiimide-mediated coupling for superior regioselectivity. Ethyl 4-amino-2-methoxybenzoate synthesis via EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) catalysis achieves >95% conversion in anhydrous dichloromethane at 0-5°C. The reaction proceeds through in situ O-acylisourea formation, with DMAP acting as nucleophilic catalyst to accelerate ethyl ester formation. Critical parameters include rigorous exclusion of moisture (to prevent EDCI hydrolysis) and stoichiometric DMAP usage (10 mol%) to minimize diacylation byproducts. Post-reaction workup involves sequential washes with 5% HCl (removing DMAP residues), saturated NaHCO₃ (quenching excess EDCI), and brine before solvent evaporation. Crystallization from ethanol/water yields high-purity product (97% by HPLC) with characteristic white to yellow solid appearance [1] [6].
Selective N-functionalization precedes esterification when targeting derivatives with modified amino groups. The primary amine undergoes condensation with aldehydes/ketones in methanol at 25°C, forming Schiff bases that are subsequently reduced by sodium borohydride (0-5°C, 2h). This reductive amination tolerates electron-withdrawing carbonyl compounds but requires pH control (pH 6-7 via acetic acid addition) to prevent ester hydrolysis. Post-reduction, in situ esterification with EDCI/DMAP enables one-pot synthesis of N-alkylated ethyl 4-amino-2-methoxybenzoates without isolating the intermediate amine. This cascade methodology reduces total synthesis steps and improves overall yields (78-85%) compared to sequential approaches [7].
Table 1: Optimized Parameters for Esterification Methods
Method | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|---|
EDCI/DMAP Coupling | EDCI (1.2 eq) | Dichloromethane | 0-5 → 25 | 12 | >95 | >97 |
DMAP (0.1 eq) | ||||||
Reductive Amination | NaBH₄ (2.0 eq) | Methanol | 0-5 | 2 | 78-85 | 92-95 |
Followed by Esterification | EDCI (1.1 eq) | Methanol/DCM mix | 25 | 10 |
Regioselective chlorosulfonation at the C5 position requires protecting the amine group. Acetylation with acetic anhydride/pyridine (1:1 mol ratio) in toluene at 110°C yields the acetamide derivative prior to sulfonation. Controlled addition of chlorosulfonic acid (1.05 eq) in dichloromethane at -10°C prevents polysulfonation, with reaction maintenance below 0°C critical for selectivity. The intermediate sulfonyl chloride precipitates as a white solid upon quench into ice-water (pH 4-4.5), enabling filtration and vacuum drying (40°C). Halogenation alternatives exist: bromination using Br₂/CuBr₂ in acetic acid yields 5-bromo derivatives, while iodine/copper(I) oxide provides 5-iodo analogs [1].
Sulfonyl chloride intermediates undergo nucleophilic displacement with sodium ethanesulfinate (1.2 eq) in wet DMF at 60-65°C for 3h, introducing the ethylsulfonyl moiety. Subsequent deacetylation occurs under mild alkaline conditions (10% NaOH, 60°C, 2h), preserving the ester functionality. Ethyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate crystallizes upon acidification to pH 4.0-4.5 with dilute HCl, achieving 82% yield and >99% purity after recrystallization from isopropanol. This route demonstrates scalability to industrial production [1] [3].
Ethylthio intermediates (e.g., methyl 4-amino-5-(ethylthio)-2-methoxybenzoate) oxidize chemoselectively using 30% H₂O₂ (1.5 eq) and catalytic sodium tungstate (0.7 mol%) in isopropyl alcohol at 40-45°C. The exothermic reaction requires slow peroxide addition (over 1h) with temperature maintenance below 45°C to prevent over-oxidation to sulfonic acids. Reaction completion within 3-4h is confirmed by TLC (hexane:ethyl acetate 3:1). Post-reduction of residual peroxide employs 5% sodium thiosulfate (0.05 eq) at 5-10°C before isolation. This method achieves near-quantitative conversion to sulfones with industrial applicability [3].
Alternative catalysts enable milder oxidation conditions. Vanadium-based catalysts (e.g., VO(acac)₂) in acetonitrile facilitate sulfoxide formation at 25°C, while methyltrioxorhenium (MTO)/H₂O₂ systems in dichloroethane achieve sulfones at 35°C. Chemoselectivity depends critically on H₂O₂ stoichiometry: 1.0 eq yields sulfoxides; ≥2.0 eq affords sulfones. Copper(I) iodide (5 mol%) with tert-butyl hydroperoxide in toluene provides halogen-compatible oxidation, tolerating bromo/iodo substituents on the benzoate ring. These catalytic systems reduce energy input by 40% compared to uncatalyzed oxidations [1].
Table 2: Oxidation Systems for Sulfide-to-Sulfone Conversion
Oxidant System | Catalyst | Solvent | Temp (°C) | Time (h) | Sulfone Yield (%) |
---|---|---|---|---|---|
30% H₂O₂ | Na₂WO₄ (0.7 mol%) | Isopropyl alcohol | 40-45 | 3-4 | >99 |
TBHP (2.5 eq) | CuI (5 mol%) | Toluene | 70 | 8 | 95 |
70% H₂O₂ | MTO (0.5 mol%) | 1,2-Dichloroethane | 35 | 6 | 98 |
UHP (3.0 eq) | VO(acac)₂ (2 mol%) | Acetonitrile | 60 | 12 | 92 |
Solvent sustainability metrics guide replacement of dichloromethane with cyclopentyl methyl ether (CPME) in esterification and bromination steps, reducing environmental impact (E-factor reduction from 8.2 to 3.6). Isopropyl alcohol recycling via distillation achieves 90% recovery in oxidation processes, significantly reducing organic waste. Aqueous waste streams from acidification steps are neutralized with Ca(OH)₂, precipitating calcium sulfate that is filtered and landfilled as non-hazardous waste. Process mass intensity (PMI) decreases by 45% when combining esterification and oxidation steps in a single reactor with solvent sharing [3] [1].
Microreactor technology enhances safety in chlorosulfonation (residence time 2min at 0°C) and oxidation (residence time 5min at 50°C). A three-stage continuous system integrates: (1) acetylation in a packed-bed reactor with immobilized lipase, (2) sulfonation in a Corning AFR module, and (3) hydrogen peroxide oxidation in PTFE tubing coils. This configuration improves heat transfer during exothermic steps, reduces reaction volumes by 90%, and boosts productivity to 1.2kg/h of ethyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate. Energy consumption decreases by 60% compared to batch processing [1] [3].
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